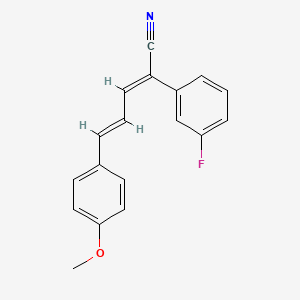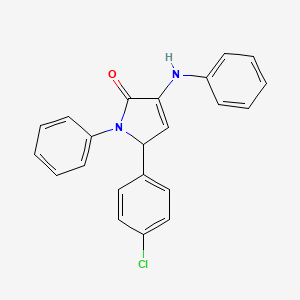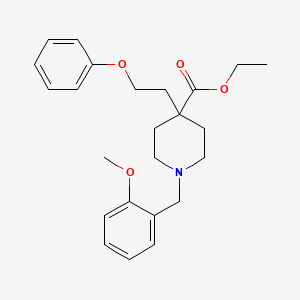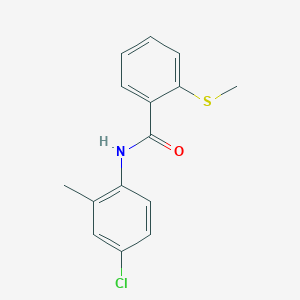![molecular formula C21H13BrClN3O2 B5208244 N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B5208244.png)
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide involves the binding of the compound to specific biomolecules, such as enzymes or receptors. N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been shown to bind to zinc ions, which leads to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of zinc ions in biological samples.
Biochemical and Physiological Effects
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been shown to have minimal biochemical and physiological effects, making it an ideal compound for use in scientific research. N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been used as a fluorescent probe for imaging and detection of biomolecules in living cells, and it has been shown to have minimal toxicity and cellular damage.
実験室実験の利点と制限
One of the significant advantages of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is its high sensitivity and selectivity for specific biomolecules. N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been used as a fluorescent probe for the detection of zinc ions in living cells with high sensitivity and selectivity. However, one of the limitations of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is its limited stability, which can affect its performance in certain applications.
将来の方向性
For the use of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide in scientific research include the development of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide-based probes for the detection of other metal ions, the use of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide in the development of biosensors, and the development of therapeutics for the treatment of metal ion dysregulation-related diseases.
合成法
The synthesis of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide involves the reaction of 2-bromo-5-(4-nitrophenyl)-1,3,4-oxadiazole with 4-aminoacetophenone in the presence of a base. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to obtain the final product. The synthesis of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is a straightforward process and can be accomplished with high yields.
科学的研究の応用
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been studied for its potential applications in various scientific research fields. One of the significant applications of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is in the development of fluorescent probes for imaging and detection of biomolecules. N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been used as a fluorescent probe for the detection of zinc ions in living cells, which is crucial for understanding the role of zinc in various biological processes.
特性
IUPAC Name |
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3O2/c22-18-7-2-1-6-17(18)21-25-19(26-28-21)13-8-10-16(11-9-13)24-20(27)14-4-3-5-15(23)12-14/h1-12H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYWVNGOQIRPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)



![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)
![butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)
